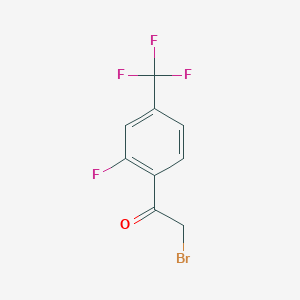

2-Fluoro-4-(trifluoromethyl)phenacyl bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF4O/c10-4-8(15)6-2-1-5(3-7(6)11)9(12,13)14/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHVLVTWQEUHHBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)F)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381130 | |

| Record name | 2-Fluoro-4-(trifluoromethyl)phenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537050-12-7 | |

| Record name | 2-Bromo-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=537050-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-(trifluoromethyl)phenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-4-(trifluoromethyl)phenacyl bromide

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Fluoro-4-(trifluoromethyl)phenacyl bromide, a fluorinated organic compound of interest to researchers and professionals in drug development and chemical synthesis.

Core Chemical Properties

This compound, with the CAS number 537050-12-7, is a halogenated ketone.[1][2][3][4][5] Its structure incorporates a phenyl ring substituted with both a fluorine atom and a trifluoromethyl group, imparting unique electronic properties that influence its reactivity and potential biological activity.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₅BrF₄O | [1][3] |

| Molecular Weight | 285.03 g/mol | [1] |

| Melting Point | 35-37 °C | [1] |

| Boiling Point | Not available | |

| Appearance | White to yellow solid | |

| Solubility | Soluble in methanol. | [6] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the α-bromination of the corresponding acetophenone. This reaction is a common method for the preparation of α-haloketones.[7][8]

Experimental Protocol: Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is outlined below. This procedure is based on established methods for the bromination of aromatic ketones.[9]

Materials:

-

2-Fluoro-4-(trifluoromethyl)acetophenone

-

Bromine

-

Acetic acid

-

Ethyl acetate

-

Hypo water (sodium thiosulfate solution)

-

Ethanol

-

2-Amino-5-trifluoromethylpyridine (for subsequent reaction as described in a patent)

Procedure:

-

Dissolve 2-Fluoro-4-(trifluoromethyl)acetophenone (1.03 g) in acetic acid (5 ml).

-

Warm the solution to 40 °C.

-

Slowly add bromine (880 mg) dropwise to the solution.

-

Stir the mixture at 40 °C for 5 hours.

-

After the reaction is complete, add hypo water to the reaction mixture to quench any unreacted bromine.

-

Extract the product with ethyl acetate.

-

Dry the organic layer and concentrate it to obtain crude 2-bromo-1-(2-fluoro-4-trifluoromethylphenyl)ethanone. This intermediate is often used in the next step without further purification.

For subsequent derivatization as described in a specific patent, the crude product can be reacted as follows:

-

Dissolve the crude 2-bromo-1-(2-fluoro-4-trifluoromethylphenyl)ethanone in ethanol (5 ml).

-

Add 2-amino-5-trifluoromethylpyridine (520 mg) to the solution.

-

Heat the mixture under reflux for 4 hours.

-

Concentrate the reaction solution.

-

Purify the residue by column chromatography to obtain the final target compound.

Diagram of the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Reactivity and Chemical Behavior

This compound is an α-bromoketone, a class of compounds known for their utility as synthetic intermediates. The reactivity of this molecule is primarily dictated by the presence of the bromine atom on the carbon adjacent to the carbonyl group.[10]

The bromine atom acts as a good leaving group, making the α-carbon highly susceptible to nucleophilic attack.[10] This reactivity allows for the introduction of a wide variety of functional groups at this position. Common reactions of α-bromoketones include nucleophilic substitution with amines, thiols, and carboxylates to form α-amino ketones, α-thio ketones, and α-acyloxy ketones, respectively. These products are valuable precursors in the synthesis of various heterocyclic compounds.[11]

The electron-withdrawing nature of the carbonyl group, the fluorine atom, and the trifluoromethyl group on the aromatic ring further enhances the electrophilicity of the α-carbon, making this compound a reactive substrate in organic synthesis.[10]

Potential Biological Activity and Applications in Drug Development

The inclusion of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance a drug's metabolic stability, bioavailability, and binding affinity to biological targets.[14] Compounds containing the 2-fluoro-4-(trifluoromethyl)phenyl moiety have been investigated for various biological activities, including antimicrobial and kinase-inhibiting properties.[15]

Given the reactivity of the α-bromo ketone functionality, it is plausible that this compound could act as a covalent inhibitor of enzymes by reacting with nucleophilic residues (such as cysteine or histidine) in the active site. This mechanism of action is a feature of several approved drugs.

Hypothetical Signaling Pathway Inhibition

Due to the lack of specific biological data for this compound, the following diagram illustrates a representative signaling pathway that could be targeted by compounds of this class, such as kinase inhibitors. This is a generalized representation and not specific to the title compound.

Caption: Representative kinase signaling pathway potentially targeted by related compounds.

Safety and Handling

This compound should be handled with care in a laboratory setting. As with other α-bromoketones, it is likely to be a lachrymator and an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable synthetic intermediate with potential applications in the development of new pharmaceuticals and other functional organic molecules. Its chemical properties, particularly the reactivity of the α-bromoketone moiety, make it a versatile building block for a variety of chemical transformations. While its specific biological activities are yet to be fully elucidated, the presence of the fluorinated phenyl ring suggests that its derivatives are promising candidates for further investigation in drug discovery programs. Researchers working with this compound should adhere to strict safety protocols due to its potential as an irritant.

References

- 1. chembk.com [chembk.com]

- 2. 537050-12-7|this compound|BLD Pharm [bldpharm.com]

- 3. 537050-12-7 | MFCD03094505 | this compound [aaronchem.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. 4-(Trifluoromethyl)phenacyl bromide | 383-53-9 [chemicalbook.com]

- 7. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. fiveable.me [fiveable.me]

- 11. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijsdr.org [ijsdr.org]

- 14. Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

In-Depth Technical Guide to 2-Fluoro-4-(trifluoromethyl)phenacyl bromide (CAS Number: 537050-12-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-4-(trifluoromethyl)phenacyl bromide, a versatile reagent with significant potential in medicinal chemistry, chemical biology, and drug discovery. This document outlines its chemical and physical properties, provides detailed synthesis protocols for the compound and its precursor, and explores its applications with illustrative experimental procedures.

Core Compound Information

This compound is a halogenated aromatic ketone. The presence of a fluorine atom, a trifluoromethyl group, and a reactive phenacyl bromide moiety makes it an attractive building block for the synthesis of novel bioactive molecules and a potential tool for chemical proteomics.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 537050-12-7 | N/A |

| Molecular Formula | C₉H₅BrF₄O | [1] |

| Molecular Weight | 285.03 g/mol | [1] |

| Melting Point | 35-37 °C | [1] |

| Appearance | Likely colorless to white crystalline solid | Inferred |

| Solubility | Expected to be soluble in organic solvents like ethanol, DMF, and DMSO | Inferred |

Synthesis Protocols

Synthesis of the Precursor: 2-Fluoro-4-(trifluoromethyl)acetophenone

The necessary precursor for the synthesis of the title compound is 2-Fluoro-4-(trifluoromethyl)acetophenone. While a specific detailed protocol for this exact molecule is not widely published, a general and robust method for the synthesis of similar acetophenones involves the Friedel-Crafts acylation of a corresponding fluorinated aromatic compound. An alternative approach is the reaction of a Grignard reagent with an acetylating agent[2].

Exemplary Protocol (via Friedel-Crafts Acylation):

This protocol is based on general procedures for Friedel-Crafts acylation and may require optimization for this specific substrate.

Materials:

-

1-Fluoro-3-(trifluoromethyl)benzene

-

Acetyl chloride or Acetic anhydride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride in dry dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride (or acetic anhydride) to the stirred suspension.

-

To this mixture, add 1-Fluoro-3-(trifluoromethyl)benzene dropwise via the dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel or by distillation under reduced pressure to yield 2-Fluoro-4-(trifluoromethyl)acetophenone.

Synthesis of this compound

The synthesis of the title compound is achieved through the α-bromination of the corresponding acetophenone precursor.

Experimental Protocol:

A published patent provides a straightforward method for this transformation[3].

Materials:

-

2-Fluoro-4-trifluoromethylacetophenone (1.03 g)

-

Acetic acid (5 ml)

-

Bromine (880 mg)

-

Ethyl acetate

-

"Hypo" water (likely a solution of sodium thiosulfate to quench excess bromine)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve 2-Fluoro-4-trifluoromethylacetophenone (1.03 g) in acetic acid (5 ml) in a round-bottom flask and warm the solution to 40 °C[3].

-

Slowly add bromine (880 mg) dropwise to the warmed solution[3].

-

Stir the reaction mixture at 40 °C for 5 hours[3].

-

After 5 hours, add "hypo" water to the reaction mixture to quench any unreacted bromine[3].

-

Extract the mixture with ethyl acetate[3].

-

Dry the organic extract and concentrate it to obtain the crude 2-bromo-1-(2-fluoro-4-trifluoromethylphenyl)ethanone[3]. The product can be used in the next step without further purification or can be purified by recrystallization or column chromatography if a higher purity is required[3].

Reactivity and Applications

The primary reactivity of this compound stems from the electrophilic nature of the carbonyl carbon and the presence of a good leaving group (bromide) on the adjacent carbon. This makes it susceptible to nucleophilic attack, making it a valuable reagent in organic synthesis and as a potential chemical probe. The compound is stable under normal handling and storage conditions but should be kept away from strong bases and oxidizing agents[4].

Synthesis of Bioactive Heterocycles: The Hantzsch Thiazole Synthesis

A significant application of α-haloketones like this compound is in the Hantzsch thiazole synthesis, a classic condensation reaction with a thioamide to form a thiazole ring[5][6][7]. Thiazole derivatives are known to possess a wide range of biological activities[8][9].

Exemplary Experimental Protocol (Hantzsch Thiazole Synthesis):

This is a general procedure that can be adapted for this compound.

Materials:

-

This compound

-

Thiourea or a substituted thioamide

-

Ethanol

-

Standard laboratory glassware for reflux

Procedure:

-

In a round-bottom flask, dissolve this compound (1 mmol) and the chosen thioamide or thiourea (1.1 mmol) in ethanol.

-

Heat the reaction mixture at reflux for several hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate from the solution upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

-

If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting residue can be purified by recrystallization or flash column chromatography to yield the desired 2-amino-4-(2-fluoro-4-(trifluoromethyl)phenyl)thiazole derivative.

Caption: General workflow for an enzyme inhibition assay.

Application in Chemical Proteomics

The reactivity of this compound towards nucleophilic amino acid residues makes it a candidate for use as a chemical probe in proteomics for activity-based protein profiling (ABPP) or for identifying ligand-binding proteins. The general strategy involves incubating the probe with a complex biological sample (e.g., cell lysate), allowing it to covalently label its protein targets. These labeled proteins can then be identified using mass spectrometry. For easier detection, the probe could be modified to include a reporter tag, such as biotin or a clickable handle (e.g., an alkyne or azide), for subsequent enrichment or visualization.

Conceptual Workflow for a Chemical Proteomics Experiment:

Chemical Proteomics Workflow

Caption: A workflow for protein labeling and identification.

Safety and Handling

This compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage. It may also cause respiratory irritation.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong bases and oxidizing agents.[4]

Conclusion

This compound is a valuable and reactive building block with significant potential for the synthesis of novel heterocyclic compounds and as a probe in chemical biology. Its trifluoromethyl and fluoro substituents can impart unique properties to the resulting molecules, influencing their biological activity and pharmacokinetic profiles. The experimental protocols and conceptual workflows provided in this guide offer a starting point for researchers to explore the utility of this compound in their own research and development endeavors. As with any reactive chemical, appropriate safety precautions must be taken during its handling and use.

References

- 1. chembk.com [chembk.com]

- 2. 4'-Fluoro-2'-(trifluoromethyl)acetophenone | 208173-21-1 | Benchchem [benchchem.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. synarchive.com [synarchive.com]

- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. Thiazole synthesis [organic-chemistry.org]

- 8. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-(trifluoromethyl)phenacyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Fluoro-4-(trifluoromethyl)phenacyl bromide, a key intermediate in the development of various pharmaceuticals and agrochemicals. This document details the chemical properties, synthesis protocols, and potential biological relevance of this compound, presenting data in a clear and accessible format for laboratory use.

Compound Data Summary

A summary of the key quantitative data for the starting material and the final product is presented below for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | 2-Fluoro-4-trifluoromethylacetophenone (Starting Material) | This compound (Final Product) |

| CAS Number | 122023-29-4 | 537050-12-7[1] |

| Molecular Formula | C₉H₆F₄O | C₉H₅BrF₄O[1] |

| Molecular Weight | 206.14 g/mol | 285.03 g/mol [1] |

| Melting Point | Not available | 35-37 °C |

| Boiling Point | Not available | Not available |

Table 2: Spectroscopic Data

| Spectrum Type | 2-Fluoro-4-trifluoromethylacetophenone (Starting Material) | This compound (Final Product) |

| ¹H NMR | Data not available in search results. | Data not available in search results. |

| ¹³C NMR | Data not available in search results. | Data not available in search results. |

| IR Spectrum | Available from NIST WebBook[2] | Data not available in search results. |

| Mass Spectrum | Available from NIST WebBook (electron ionization)[2] | Data not available in search results. |

Synthesis of this compound

The primary and most direct method for the synthesis of this compound is through the bromination of its corresponding acetophenone derivative.

Primary Synthesis Route: Electrophilic Bromination

The synthesis involves the alpha-bromination of 2-Fluoro-4-trifluoromethylacetophenone using elemental bromine in an acidic medium.

Reaction Scheme:

Detailed Experimental Protocol

This protocol is based on a reported synthesis and provides a step-by-step guide for the laboratory preparation of this compound.[3]

Materials:

-

2-Fluoro-4-trifluoromethylacetophenone (1.03 g)

-

Bromine (880 mg)

-

Acetic acid (5 ml)

-

Ethyl acetate

-

Hypo water (sodium thiosulfate solution)

-

Water

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve 1.03 g of 2-Fluoro-4-trifluoromethylacetophenone in 5 ml of acetic acid.

-

Warm the solution to 40°C.

-

Slowly add 880 mg of bromine dropwise to the warmed solution.

-

Stir the reaction mixture at 40°C for 5 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding hypo water to neutralize any unreacted bromine.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Wash the organic layer with water.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude 2-bromo-1-(2-fluoro-4-trifluoromethylphenyl)ethanone. The product can be used in the next step without further purification.[3]

Alternative Synthesis Strategies

While direct bromination of the acetophenone is the most straightforward approach, other methods for the synthesis of α-bromoketones can be considered:

-

Using N-Bromosuccinimide (NBS): NBS is a common and milder brominating agent for the α-bromination of ketones, often used with a radical initiator or an acid catalyst.

-

Friedel-Crafts Acylation: An alternative route to the starting material, 2-Fluoro-4-trifluoromethylacetophenone, involves the Friedel-Crafts acylation of 1-fluoro-3-(trifluoromethyl)benzene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Potential Biological Significance and Applications

Phenacyl bromides are known for their reactivity as alkylating agents. The presence of the trifluoromethyl group can enhance the electrophilicity of the carbonyl carbon and influence the compound's biological activity. Derivatives of phenacyl bromides with trifluoromethyl substitutions have shown potential as enzyme inhibitors.

Hypothetical Signaling Pathway: Enzyme Inhibition

As electrophilic compounds, phenacyl bromides can potentially act as irreversible inhibitors of enzymes that have a nucleophilic residue (such as cysteine, serine, or histidine) in their active site. The phenacyl bromide can form a covalent bond with this residue, leading to the inactivation of the enzyme.

This proposed mechanism suggests that this compound could be a valuable tool for probing enzyme active sites and a starting point for the design of targeted enzyme inhibitors for therapeutic applications. Further research is needed to identify specific enzyme targets and validate this hypothesis.

References

An In-depth Technical Guide to 2-Fluoro-4-(trifluoromethyl)phenacyl bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Fluoro-4-(trifluoromethyl)phenacyl bromide, a key fluorinated building block in modern medicinal and agricultural chemistry. The document details its chemical structure, physicochemical properties, synthesis protocols, and its role as a reactive intermediate in the synthesis of complex organic molecules.

Molecular Structure and Identification

This compound, also known by its IUPAC name 2-Bromo-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethan-1-one, is a halogenated aromatic ketone. The molecule's structure, featuring a trifluoromethyl group, a fluorine atom, and a reactive α-bromoketone moiety, makes it a valuable precursor in various synthetic applications. The trifluoromethyl group, in particular, is a crucial pharmacophore in drug design, known for enhancing metabolic stability, lipophilicity, and binding affinity.[1][2]

Table 1: Chemical Identifiers and Properties

| Parameter | Value | Reference(s) |

| IUPAC Name | 2-Bromo-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethan-1-one | [3] |

| Synonyms | 2-Bromo-2'-fluoro-4'-(trifluoromethyl)acetophenone, 4-(Bromoacetyl)-3-fluorobenzotrifluoride | [3] |

| CAS Number | 537050-12-7 | [4] |

| Molecular Formula | C₉H₅BrF₄O | [4] |

| Molecular Weight | 285.03 g/mol | [4] |

| Appearance | Colourless to white crystalline flakes | |

| Melting Point | 35-37 °C | [4] |

| Storage | Inert atmosphere, 2-8 °C |

Spectroscopic and Physicochemical Data

While specific, experimentally-derived spectra for this compound are not widely available in the public domain, several chemical data providers indicate the existence of ¹H NMR, ¹³C NMR, IR, and MS data.[5] Based on the known structure and data from analogous compounds, the expected spectral characteristics are summarized below.

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Expected Range / Value |

| ¹H NMR | -CH₂Br protons | ~4.5 - 5.0 ppm |

| Aromatic protons | ~7.5 - 8.2 ppm | |

| ¹³C NMR | C=O (carbonyl) | ~185 - 195 ppm |

| -CH₂Br | ~30 - 35 ppm | |

| -CF₃ | ~120 - 125 ppm (quartet) | |

| Aromatic carbons | ~115 - 140 ppm | |

| IR Spectroscopy | C=O stretch | ~1700 cm⁻¹ |

| C-F stretches (-CF₃) | ~1100 - 1350 cm⁻¹ | |

| C-Br stretch | ~500 - 600 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z ~284, 286 (Isotopic pattern for Br) |

| Key Fragment | [M-Br]⁺ at m/z ~205 |

Note: Predicted values are based on general chemical shift and absorption frequency tables for similar functional groups and structures.

Experimental Protocols

The primary route for synthesizing the title compound is through the α-bromination of its corresponding acetophenone precursor. The following protocol is adapted from patent literature (JP2015003906A).

Materials:

-

2-Fluoro-4-(trifluoromethyl)acetophenone (1.03 g, 5.0 mmol)

-

Acetic acid (5 mL)

-

Bromine (Br₂) (880 mg, 5.5 mmol)

-

Sodium hypochlorite solution ("Hypo water")

-

Ethyl acetate

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve 2-Fluoro-4-(trifluoromethyl)acetophenone (1.03 g) in acetic acid (5 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Warm the solution to 40 °C.

-

Slowly add bromine (880 mg) dropwise to the solution while maintaining the temperature at 40 °C.

-

Stir the reaction mixture at 40 °C for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the excess bromine by adding sodium hypochlorite solution until the reddish-brown color disappears.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound. The patent notes the product was used in the next step without further purification. For higher purity, column chromatography using a silica gel stationary phase with a hexane/ethyl acetate eluent system is recommended.

This phenacyl bromide is a reactive electrophile, ideal for nucleophilic substitution reactions to form carbon-heteroatom bonds. The following protocol demonstrates its use as an intermediate in the synthesis of a substituted imidazopyridine derivative, as described in patent JP2015003906A.

Materials:

-

Crude this compound (from step 3.1)

-

2-Amino-5-(trifluoromethyl)pyridine (520 mg, 3.2 mmol)

-

Ethanol (5 mL)

Procedure:

-

Dissolve the crude this compound in ethanol (5 mL).

-

Add 2-Amino-5-(trifluoromethyl)pyridine (520 mg) to the solution.

-

Heat the reaction mixture under reflux for 4 hours.

-

After cooling, concentrate the reaction solution under reduced pressure.

-

Purify the resulting residue by column chromatography to obtain the final target compound (a substituted imidazo[1,2-a]pyridine).

Visualization of Synthetic and Conceptual Pathways

The following diagrams illustrate the experimental workflow for the synthesis and subsequent reaction of this compound, and the conceptual role of its key functional groups in drug design.

References

Physical and chemical properties of 2-Fluoro-4-(trifluoromethyl)phenacyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Fluoro-4-(trifluoromethyl)phenacyl bromide, a key building block in medicinal chemistry and organic synthesis. This document details its characteristics, experimental protocols for its synthesis and common reactions, and its applications in the development of novel therapeutic agents.

Core Physical and Chemical Properties

This compound, with the CAS number 537050-12-7, is a halogenated aromatic ketone. Its structure features a phenacyl bromide core substituted with a fluorine atom at the 2-position and a trifluoromethyl group at the 4-position of the benzene ring. These substitutions significantly influence its reactivity and biological activity. The trifluoromethyl group, in particular, is known to enhance metabolic stability and bioavailability in drug candidates.[1][2]

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₉H₅BrF₄O | |

| Molecular Weight | 285.03 g/mol | |

| Melting Point | 35-37 °C | |

| Appearance | Colorless to white crystalline flakes | [3] |

| Purity | ≥95% | [3] |

Spectral Data Summary

| Technique | Expected Characteristics |

| ¹H NMR | A singlet for the methylene protons (-CH₂Br) is expected, typically in the range of δ 4.8–5.2 ppm. Aromatic protons will appear as multiplets in the downfield region. |

| ¹³C NMR | The carbonyl carbon (C=O) signal is expected around 190 ppm. Signals for the carbon atoms attached to fluorine and the trifluoromethyl group will show characteristic splitting patterns. The methylene carbon (-CH₂Br) will appear in the aliphatic region. |

| ¹⁹F NMR | Two distinct signals are expected: one for the fluorine atom on the aromatic ring and another for the trifluoromethyl group. The trifluoromethyl group typically appears as a singlet in the range of -60 to -65 ppm relative to CFCl₃.[5] The aromatic fluorine will have a different chemical shift. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z 284, with a characteristic isotopic pattern for bromine. A common fragmentation pattern for phenacyl bromides is the loss of the bromine atom, leading to a significant peak at m/z 205.[5] |

| Infrared (IR) Spectroscopy | A strong absorption band for the carbonyl group (C=O) stretch is expected around 1700 cm⁻¹. Strong bands corresponding to the C-F stretches of the trifluoromethyl group are anticipated in the 1100–1200 cm⁻¹ region.[5] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the bromination of its corresponding acetophenone precursor.[6]

Reaction:

Materials:

-

2-Fluoro-4-(trifluoromethyl)acetophenone

-

Bromine (Br₂)

-

Acetic acid (solvent)

-

Ethyl acetate (for extraction)

-

Sodium thiosulfate solution (Hypo water)

-

Anhydrous magnesium sulfate or sodium sulfate (drying agent)

Procedure:

-

Dissolve 2-Fluoro-4-(trifluoromethyl)acetophenone (1.0 equivalent) in acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Warm the solution to approximately 40°C.

-

Slowly add a solution of bromine (1.05 equivalents) in acetic acid dropwise to the warmed solution while stirring.

-

Continue stirring the reaction mixture at 40°C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench the excess bromine by adding a sodium thiosulfate solution until the red-brown color disappears.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be used directly in the next step or purified by column chromatography on silica gel.[6]

Synthesis of a Thiazole Derivative (Hantzsch Thiazole Synthesis)

Phenacyl bromides are valuable precursors for the synthesis of various heterocyclic compounds, particularly thiazoles, which are prevalent in many biologically active molecules.[7][8] The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide.

Reaction:

Materials:

-

This compound

-

Thiourea

-

Ethanol (solvent)

Procedure:

-

Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.

-

Add thiourea (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration.

-

If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired 2-amino-4-(2-fluoro-4-(trifluoromethyl)phenyl)thiazole.[7][9]

Mandatory Visualizations

Experimental Workflow for Thiazole Synthesis

Caption: Workflow for the synthesis of a thiazole derivative.

Logical Relationship in Hantzsch Thiazole Synthesis

Caption: Key components in Hantzsch thiazole synthesis.

Applications in Drug Development

The incorporation of fluorine and trifluoromethyl groups into organic molecules is a well-established strategy in medicinal chemistry to enhance drug-like properties.[1][2] this compound serves as a versatile building block for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications.

Derivatives of phenacyl bromides, including those with trifluoromethyl substitutions, have been investigated for various biological activities, such as:

-

Anticancer Agents: Thiazole derivatives synthesized from phenacyl bromides have shown potent antiproliferative activity against various cancer cell lines.[8]

-

Enzyme Inhibitors: The electrophilic nature of the phenacyl bromide moiety allows it to react with nucleophilic residues in enzyme active sites, making it a useful scaffold for designing enzyme inhibitors. For instance, derivatives have shown inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in neurodegenerative diseases.[5]

-

Antimicrobial Agents: Thiazole-containing compounds have a long history as antimicrobial agents, and phenacyl bromides are key intermediates in their synthesis.[7]

The presence of the 2-fluoro and 4-trifluoromethyl substituents on the phenyl ring of this particular phenacyl bromide provides medicinal chemists with a unique combination of electronic and steric properties to explore in structure-activity relationship (SAR) studies, aiming to optimize the potency, selectivity, and pharmacokinetic profile of new drug candidates.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 537050-12-7|this compound|BLD Pharm [bldpharm.com]

- 5. 2-Fluoro-6-(trifluoromethyl)phenacyl bromide | 223785-85-1 | Benchchem [benchchem.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nanobioletters.com [nanobioletters.com]

2-Fluoro-4-(trifluoromethyl)phenacyl bromide safety data sheet (SDS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and potential applications of 2-Fluoro-4-(trifluoromethyl)phenacyl bromide (CAS No: 537050-12-7), a key intermediate in pharmaceutical and agrochemical research.

Chemical and Physical Properties

This compound is a halogenated aromatic ketone. Its physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₅BrF₄O | [1] |

| Molecular Weight | 285.03 g/mol | [1] |

| CAS Number | 537050-12-7 | [1] |

| Appearance | Solid (may be a low-melting solid) | |

| Melting Point | 35-37 °C | [2] |

| Storage Temperature | 2-8°C | |

| Synonyms | 2-Bromo-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethan-1-one, 4-(Bromoacetyl)-3-fluorobenzotrifluoride | [3] |

Safety and Hazard Information

This compound is considered hazardous and should be handled with appropriate precautions in a laboratory setting. The GHS classification, based on data for the closely related isomer 4-Fluoro-2-(trifluoromethyl)phenacyl bromide, is as follows:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Signal Word: Danger

Hazard Pictograms:

-

GHS05: Corrosion

-

GHS07: Exclamation Mark

Precautionary Statements:

-

Prevention: P260, P264, P271, P280

-

Response: P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363

-

Storage: P405

-

Disposal: P501

Toxicological Information

| Toxicity Endpoint | Result |

| Acute Toxicity | Not classified |

| Carcinogenicity | Not classified |

| Germ Cell Mutagenicity | Not classified |

| Reproductive Toxicity | Not classified |

It is important to note that this compound is a lachrymator and is destructive to the tissues of the mucous membranes and upper respiratory tract.[4] Symptoms of inhalation exposure may include coughing, shortness of breath, headache, and nausea.[4]

Experimental Protocols

Synthesis of this compound

A representative synthesis protocol involves the bromination of 2-fluoro-4-(trifluoromethyl)acetophenone. The following procedure is adapted from a patent for a similar synthesis.

Materials:

-

2-Fluoro-4-(trifluoromethyl)acetophenone

-

Bromine (Br₂)

-

Acetic acid

Procedure:

-

Dissolve 2-fluoro-4-(trifluoromethyl)acetophenone in acetic acid in a suitable reaction vessel.

-

Warm the solution to approximately 40°C.

-

Slowly add bromine dropwise to the solution while stirring.

-

Continue stirring the mixture at 40°C for several hours.

-

Upon completion of the reaction (monitored by an appropriate technique such as TLC or LC-MS), quench the reaction by adding a solution of sodium bisulfite or sodium thiosulfate ("hypo") to neutralize excess bromine.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by column chromatography.

General Protocol for the Synthesis of Bioactive Heterocycles

This compound is a valuable building block for the synthesis of various heterocyclic compounds, many of which have applications in drug discovery. The following is a general protocol for the synthesis of a thiazole derivative.

Materials:

-

This compound

-

A thiourea derivative

-

Ethanol

Procedure:

-

Dissolve this compound and the desired thiourea derivative in ethanol in a round-bottom flask.

-

Heat the reaction mixture to reflux and maintain for several hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the resulting residue by column chromatography to obtain the target thiazole compound.

Potential Biological Activity and Applications

While specific biological data for this compound is limited, its structural similarity to other phenacyl bromides suggests its potential utility in medicinal chemistry and drug development.

Enzyme Inhibition

Phenacyl bromides are known to act as electrophilic probes that can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to irreversible inhibition. The trifluoromethyl group in this compound can enhance its reactivity and binding affinity. For example, derivatives of a similar compound, 2-Fluoro-6-(trifluoromethyl)phenacyl bromide, have shown potent inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases.

Synthesis of Bioactive Molecules

This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its reactivity allows for the introduction of the 2-fluoro-4-(trifluoromethyl)phenyl moiety into various molecular scaffolds. This is significant as the incorporation of fluorine and trifluoromethyl groups is a common strategy in drug design to improve metabolic stability, bioavailability, and binding affinity.

Visualizations

Synthesis Workflow

Caption: General workflow for the synthesis and application of the title compound.

Conceptual Mechanism of Enzyme Inhibition

Caption: Conceptual diagram of irreversible enzyme inhibition.

References

An In-depth Technical Guide to the Handling and Storage of 2-Fluoro-4-(trifluoromethyl)phenacyl bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information and best practices for the safe handling and storage of 2-Fluoro-4-(trifluoromethyl)phenacyl bromide. Adherence to these protocols is critical to ensure personnel safety and maintain the integrity of the compound for research and development purposes.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is essential for understanding the compound's physical characteristics and for designing appropriate experimental and storage conditions.

| Property | Value | Reference |

| Molecular Formula | C₉H₅BrF₄O | [1][2] |

| Molar Mass | 285.03 g/mol | [1] |

| Melting Point | 35-37 °C | [1] |

| CAS Number | 537050-12-7 | [1] |

Hazard Identification and Safety Precautions

This compound is a hazardous substance that requires careful handling. It is classified as a corrosive material that can cause severe skin burns and eye damage.[2] It may also cause respiratory irritation.[2] The compound is also a lachrymator, meaning it can cause tearing.[2]

Hazard Statements:

Precautionary Statements:

-

P260: Do not breathe fumes, mist, spray, or vapors.[2]

-

P264: Wash skin thoroughly after handling.[2]

-

P271: Use only outdoors or in a well-ventilated area.[2]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[2]

Experimental Protocols: Safe Handling

All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]

3.1. Personal Protective Equipment (PPE)

A comprehensive set of PPE is mandatory to prevent any direct contact with the compound.

-

Hand Protection: Wear protective gloves.[2] Specific materials should be chosen based on breakthrough time and permeation rate for this chemical.

-

Eye and Face Protection: Chemical safety goggles and a face shield are required.[2]

-

Skin and Body Protection: A lab coat or other suitable protective clothing must be worn.[3] Safety shoes are also recommended.[2]

-

Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator is necessary.[2]

3.2. General Handling Procedures

-

Do not eat, drink, or smoke in areas where the compound is handled.[2][4]

-

Wash hands thoroughly with soap and water after handling.[2][4]

-

Contaminated work clothes should be laundered separately before reuse.[3][4]

3.3. Spill and Emergency Procedures

In the event of a spill or exposure, immediate action is critical.

-

Spill Cleanup:

-

Evacuate unnecessary personnel from the area.[2]

-

Ensure adequate ventilation.

-

For small spills, use a dry chemical absorbent to take up the material.[2] For large spills, dike the area and use a pump or vacuum for recovery, followed by absorption of the remainder.[2]

-

Use explosion-proof equipment for cleanup.[2]

-

Sweep or shovel the absorbed material into an appropriate, labeled container for disposal.[2]

-

Ventilate the area after cleanup is complete.[2]

-

-

First Aid Measures:

-

Inhalation: Remove the individual to fresh air. If not breathing, provide artificial respiration. Seek immediate medical attention.[2][3]

-

Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2][3]

-

Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

-

Storage

Proper storage is crucial to maintain the stability and integrity of this compound and to prevent hazardous situations.

4.1. Storage Conditions

-

Temperature: Store in a cool, dry, well-ventilated area.[3][4] Recommended storage temperature is between 2-8 °C in an explosion-proof refrigerator.[2]

-

Atmosphere: Keep the contents under an inert gas.[2]

-

Light: The compound is light-sensitive and should be stored accordingly.[2]

-

Containers: Store in the original, tightly closed containers.[3][5] Ensure containers are clearly labeled and regularly inspected for leaks.[3][4]

4.2. Incompatible Materials

Keep away from strong bases and strong oxidizing agents.[2][6]

Reactivity and Decomposition

The product is stable under normal handling and storage conditions.[2] However, it can decompose under certain conditions.

-

Conditions to Avoid: Heat, sparks, and open flames should be avoided.[2]

-

Hazardous Decomposition Products: Thermal decomposition can generate carbon oxides, hydrogen bromide, and hydrogen fluoride.[2]

Logical Workflow for Safe Handling and Storage

The following diagram illustrates the key stages and decision points for the safe management of this compound within a laboratory setting.

References

Technical Guide: Properties and Handling of 2-Fluoro-4-(trifluoromethyl)phenacyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on 2-Fluoro-4-(trifluoromethyl)phenacyl bromide, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the limited availability of specific quantitative solubility data, this document also furnishes a detailed experimental protocol for determining its solubility in various solvents. Furthermore, a general workflow for its application in organic synthesis is presented.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 537050-12-7 | [1] |

| Molecular Formula | C₉H₅BrF₄O | [1] |

| Molecular Weight | 285.04 g/mol | |

| Synonyms | 2-Bromo-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethan-1-one, 4-(Bromoacetyl)-3-fluorobenzotrifluoride | [1] |

Solubility Information

For precise quantitative determination of its solubility, the following experimental protocol is recommended.

Experimental Protocol: Determination of Solubility

This protocol outlines the widely accepted "shake-flask" method for determining the solubility of a solid compound in a given solvent at a specific temperature.

Objective: To determine the saturation solubility of this compound in a selected solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, acetone, dichloromethane, toluene)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a scintillation vial or test tube. The excess solid should be clearly visible.

-

Add a known volume of the selected solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to shake for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals.

-

-

Quantification:

-

Accurately weigh the filtered solution to determine its mass.

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of filtered solution) / (Mass of filtered solution / Density of solvent) × 100

-

Safety Precautions:

-

This compound is a lachrymator and may cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated fume hood.

Application in Organic Synthesis: A General Workflow

This compound is a valuable building block in organic synthesis, particularly for the construction of heterocyclic compounds with potential biological activity.[2] A typical workflow for its utilization in a synthetic reaction is depicted below.

Caption: General workflow for the synthesis of derivatives using this compound.

References

Technical Guide to the Purity and Assay of 2-Fluoro-4-(trifluoromethyl)phenacyl bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity and assay of 2-Fluoro-4-(trifluoromethyl)phenacyl bromide (CAS No. 537050-12-7), a key reagent and intermediate in pharmaceutical synthesis. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. It also discusses potential impurities and presents data in a structured format to aid researchers in quality assessment and method development.

Introduction

This compound is a halogenated aromatic ketone with the molecular formula C₉H₅BrF₄O. Its structure, featuring a reactive α-bromo ketone moiety and a substituted phenyl ring, makes it a valuable building block in the synthesis of various pharmaceutical compounds and complex organic molecules. The purity and precise quantification (assay) of this starting material are critical for ensuring the desired reaction outcomes, optimizing yields, and minimizing impurities in the final active pharmaceutical ingredient (API).

This guide details the primary analytical techniques for characterizing this compound, providing a framework for its quality control in a research and development setting.

Synthesis and Potential Impurities

The most common synthesis route for this compound involves the α-bromination of its precursor, 2-fluoro-4-(trifluoromethyl)acetophenone, typically using bromine in a suitable solvent like acetic acid.

Based on this synthesis, the primary impurities of concern are:

-

Unreacted Starting Material: 2-fluoro-4-(trifluoromethyl)acetophenone.

-

Over-brominated Byproduct: 2,2-dibromo-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethanone.

-

Residual Solvents: e.g., Acetic acid.

The analytical methods described herein are designed to separate and quantify the main component from these potential impurities.

Purity and Assay Determination: Analytical Methodologies

The primary methods for assessing the quality of this compound are chromatographic techniques (HPLC and GC) for purity and impurity profiling, and qNMR for a precise assay.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC with UV detection is a robust method for determining the purity of this compound and quantifying related substances.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient mixture of Acetonitrile (A) and Water (B).

-

Gradient Program: Start at 60% A, increase to 95% A over 15 minutes, hold for 5 minutes, and return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL solution.

Data Presentation:

Purity is typically reported as a percentage of the total peak area.

| Component | Retention Time (min) | Area (%) |

| 2-fluoro-4-(trifluoromethyl)acetophenone | ~4.5 | < 0.5 |

| This compound | ~8.2 | > 98.0 |

| 2,2-dibromo-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethanone | ~10.1 | < 1.0 |

Note: Retention times are illustrative and will vary based on the specific system and conditions.

Workflow Diagram:

An In-depth Technical Guide on the Core Mechanism of Action of 2-Fluoro-4-(trifluoromethyl)phenacyl bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-4-(trifluoromethyl)phenacyl bromide is a halogenated phenacyl bromide derivative with significant potential as a modulator of inflammatory pathways. While direct experimental data on this specific compound is limited, its structural analogy to the well-characterized inhibitor p-bromophenacyl bromide (pBPB) provides a strong foundation for elucidating its mechanism of action. This technical guide posits that this compound acts as an irreversible inhibitor of phospholipase A2 (PLA2), a critical enzyme in the inflammatory cascade. By inhibiting PLA2, the compound is expected to suppress the release of arachidonic acid from membrane phospholipids, thereby attenuating the production of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. This guide provides a detailed overview of this proposed mechanism, the associated signaling pathways, comprehensive experimental protocols for its investigation, and a comparative analysis of the potency of related PLA2 inhibitors.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous chronic diseases. Phospholipase A2 (PLA2) enzymes play a pivotal role in initiating and sustaining the inflammatory process. Specifically, cytosolic PLA2 (cPLA2) is responsible for the hydrolysis of the sn-2 ester bond of membrane glycerophospholipids, leading to the release of arachidonic acid. This free arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce a variety of potent pro-inflammatory lipid mediators.

The phenacyl bromide scaffold has been identified as a key pharmacophore for the irreversible inhibition of PLA2. This compound, with its electron-withdrawing fluorine and trifluoromethyl substituents, is a compound of interest for its potential to exhibit enhanced inhibitory activity and favorable pharmacological properties. The incorporation of fluorine can improve metabolic stability and binding affinity[1].

Proposed Mechanism of Action: Irreversible Inhibition of Phospholipase A2

The primary mechanism of action of this compound is proposed to be the irreversible inhibition of phospholipase A2, particularly the cytosolic form (cPLA2). This mechanism is analogous to that of p-bromophenacyl bromide (pBPB), a widely studied PLA2 inhibitor[2][3].

The inhibition is achieved through the covalent modification of a critical histidine residue (His48) within the active site of the PLA2 enzyme. The electrophilic carbonyl carbon of the phenacyl bromide is susceptible to nucleophilic attack by the imidazole side chain of the histidine residue. This results in the formation of a stable covalent bond, rendering the enzyme catalytically inactive. The bromide ion serves as a good leaving group in this substitution reaction.

The fluorine and trifluoromethyl groups on the phenyl ring are expected to influence the reactivity of the carbonyl group. The strong electron-withdrawing nature of these substituents can increase the electrophilicity of the carbonyl carbon, potentially enhancing the rate of covalent modification and the overall inhibitory potency of the compound.

Signaling Pathways

The inhibition of cPLA2 by this compound would have significant downstream effects on inflammatory signaling pathways. The central consequence is the blockade of arachidonic acid release, which is the rate-limiting step in the biosynthesis of eicosanoids.

The cPLA2-Mediated Inflammatory Cascade

The following diagram illustrates the central role of cPLA2 in the production of pro-inflammatory mediators and the proposed point of intervention for this compound.

Caption: cPLA2 signaling cascade and inhibition point.

Quantitative Data Presentation

While quantitative data for this compound is not currently available in the public domain, the following table summarizes the inhibitory concentrations (IC50) of other known PLA2 inhibitors to provide a comparative context.

| Inhibitor | Target PLA2 | IC50 | Reference |

| p-Bromophenacyl bromide | P388D1 PLA2 | ~500-600 µM | [4] |

| Manoalide | P388D1 PLA2 | 16 µM | [4] |

| Manoalogue | P388D1 PLA2 | 26 µM | [4] |

| 7,7-dimethyl-5,8-eicosadienoic acid | P388D1 PLA2 | 16 µM | [4] |

| Indomethacin | Rat peritoneal Group II PLA2 | ~28 µM | [5] |

| Indomethacin | Human synovial Group II PLA2 | ~35 µM | [5] |

| Minocycline | Pancreatic and non-pancreatic PLA2 | 5-8 µM | [6] |

| Doxycycline | Pancreatic and non-pancreatic PLA2 | 3.6 x 10⁻⁵ M - 0.98 x 10⁻⁴ M | [6] |

Experimental Protocols

To investigate the proposed mechanism of action of this compound, a series of in vitro experiments can be conducted.

Phospholipase A2 Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and provides a sensitive method for measuring PLA2 activity.

Objective: To determine the inhibitory effect of this compound on PLA2 activity.

Materials:

-

Purified PLA2 enzyme (e.g., from bee venom or recombinant human cPLA2)

-

PLA2 Assay Buffer

-

Fluorescent PLA2 Substrate (e.g., a thiophospholipid)

-

Fluorogenic Probe

-

This compound

-

96-well black microplate

-

Fluorometric microplate reader (Ex/Em = ~388/513 nm)

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Inhibitor Incubation: In the wells of the microplate, add the PLA2 enzyme and varying concentrations of this compound. Include a vehicle control (DMSO) and a positive control (a known PLA2 inhibitor). Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor-enzyme interaction.

-

Reaction Initiation: Add the fluorescent PLA2 substrate and the fluorogenic probe to each well to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately place the microplate in the reader and measure the fluorescence intensity in kinetic mode for 30-60 minutes at 37°C.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

Caption: Workflow for the fluorometric PLA2 activity assay.

Arachidonic Acid Release Assay

This protocol measures the release of arachidonic acid from cultured cells, providing a cell-based assessment of PLA2 inhibition.

Objective: To determine if this compound inhibits agonist-induced arachidonic acid release in cells.

Materials:

-

Cultured cells (e.g., macrophages, neutrophils)

-

Cell culture medium

-

[³H]-Arachidonic acid

-

Agonist to stimulate PLA2 (e.g., calcium ionophore A23187, ATP)

-

This compound

-

Scintillation cocktail and counter

Procedure:

-

Cell Labeling: Culture cells in the presence of [³H]-Arachidonic acid for 18-24 hours to allow for its incorporation into membrane phospholipids.

-

Inhibitor Pre-treatment: Wash the cells to remove unincorporated [³H]-Arachidonic acid. Pre-incubate the cells with various concentrations of this compound or vehicle for 30-60 minutes.

-

Stimulation: Add the agonist to stimulate PLA2 activity and arachidonic acid release. Incubate for a specific time (e.g., 15-30 minutes).

-

Sample Collection: Collect the cell culture supernatant.

-

Quantification: Add the supernatant to a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Express the results as a percentage of the total incorporated radioactivity and determine the inhibitory effect of the compound.

Conclusion

Based on its chemical structure and the well-established mechanism of related phenacyl bromides, this compound is strongly proposed to act as an irreversible inhibitor of phospholipase A2. This mechanism provides a clear rationale for its potential as an anti-inflammatory agent. The presence of fluoro and trifluoromethyl substituents may enhance its potency and pharmacological profile, a hypothesis that warrants direct experimental validation. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of this compound's biological activity and for confirming its mechanism of action. Further research, including the determination of its IC50 value and in vivo efficacy studies, is crucial to fully characterize its therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Inhibition of macrophage Ca(2+)-independent phospholipase A2 by bromoenol lactone and trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phospholipase A2 Activity Assay Kit (Fluorometric) - Creative BioMart [creativebiomart.net]

- 4. Crystal structure of bovine pancreatic phospholipase A2 covalently inhibited by p-bromo-phenacyl-bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo effects of the anti-inflammatory peptides, antiflammins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro study of the PLA2 inhibition and antioxidant activities of Aloe vera leaf skin extracts - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2-Fluoro-4-(trifluoromethyl)phenacyl bromide

Introduction

2-Fluoro-4-(trifluoromethyl)phenacyl bromide, with the CAS Number 537050-12-7 and molecular formula C₉H₅BrF₄O, is a highly functionalized aromatic ketone.[1][2] Its structure, featuring an α-brominated ketone, a fluorine atom, and a trifluoromethyl group on the phenyl ring, makes it a valuable synthon in medicinal chemistry and drug development. The combination of these reactive and modulatory groups allows for its use in the synthesis of complex heterocyclic scaffolds and as a building block for pharmacologically active molecules.

This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As publicly available spectra for this specific molecule are limited, this document will leverage established principles of spectroscopy and data from closely related analogs to provide a robust and predictive interpretation. This approach is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this and similar molecules.

Molecular Structure and Key Features

A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic data.

Caption: Chemical structure of this compound.

The key structural motifs that will dominate the spectroscopic signatures are:

-

The 1,2,4-trisubstituted aromatic ring: This will give rise to a complex but predictable pattern in the aromatic region of the NMR spectra.

-

The α-bromomethyl ketone (-C(O)CH₂Br) group: This moiety will be clearly identifiable by a characteristic singlet in the ¹H NMR, a carbonyl stretch in the IR, and specific fragmentation patterns in the mass spectrum.

-

The fluorine (F) and trifluoromethyl (CF₃) groups: These will produce distinct signals in the ¹⁹F NMR spectrum and will introduce complex splitting patterns in the ¹H and ¹³C NMR spectra due to heteronuclear coupling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. A comprehensive analysis would involve ¹H, ¹³C, and ¹⁹F NMR experiments.

Methodology: Acquiring High-Quality NMR Data

A robust protocol for acquiring NMR data for this compound would be as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), as it is a common solvent for this class of compounds.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion, which is particularly important for resolving the complex couplings in the aromatic region.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. The expected chemical shift range is 0-10 ppm.

-

¹³C NMR: A proton-decoupled ¹³C experiment is standard. Due to the lower natural abundance of ¹³C, a greater number of scans will be required compared to ¹H NMR.

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. This is a highly sensitive nucleus, and the experiment is typically rapid. The chemical shifts should be referenced to an external standard like CFCl₃.[3]

-

2D NMR (Optional but Recommended): Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for unambiguously assigning all proton and carbon signals, especially the closely spaced aromatic resonances.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum is predicted to show two key regions of interest: the aliphatic region and the aromatic region.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Insights from Analogs |

| ~4.5 | Singlet (s) | 2H | -C(O)CH₂ Br | The methylene protons adjacent to the carbonyl group and bromine atom are expected to appear as a singlet. In the analog 2-bromo-1-(4-bromophenyl)ethanone, this signal appears at 4.12 ppm. The electron-withdrawing nature of the 2-fluoro and 4-trifluoromethyl substituents on the phenyl ring will likely shift this signal slightly downfield. |

| ~7.6-8.1 | Multiplet (m) | 3H | Aromatic Protons | The three protons on the aromatic ring will exhibit complex splitting due to both homo- and heteronuclear (H-F) coupling. Based on related structures, the proton between the two fluorine-containing groups (H-3) is expected to be the most downfield, appearing as a doublet of doublets. |

Diagram: ¹H-NMR Aromatic Coupling

Caption: Predicted coupling interactions for aromatic protons.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Insights from Analogs |

| ~30-35 | -C(O)C H₂Br | This aliphatic carbon is expected in this region. For 2-bromo-1-(4-bromophenyl)ethanone, this carbon appears at 30.4 ppm. |

| ~115-140 (multiple signals) | Aromatic Carbons | The aromatic region will show six distinct signals. The carbon atoms bonded to fluorine will exhibit large one-bond C-F coupling constants. The trifluoromethyl group will also induce splitting on adjacent carbons. For 1-(4-(trifluoromethyl)phenyl)ethanone, the aromatic carbons appear between 125.8 and 139.8 ppm.[4] |

| ~123 (quartet) | -C F₃ | The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. This is a highly characteristic signal. In 1-(4-(trifluoromethyl)phenyl)ethanone, this signal is observed at 123.7 ppm with a large coupling constant (q, J = 271 Hz).[4] |

| ~190 | -C =O | The carbonyl carbon is expected to be significantly downfield. In analogs like 2-bromo-1-(4-bromophenyl)ethanone, it appears around 190.4 ppm. The electron-withdrawing groups on the ring may shift this slightly. |

¹⁹F NMR Spectral Interpretation

¹⁹F NMR is a crucial technique for confirming the presence and substitution pattern of the fluorine-containing groups. The wide chemical shift range of ¹⁹F NMR typically leads to well-resolved signals.[5]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale and Insights |

| ~ -63 | Singlet (s) | -CF₃ | The trifluoromethyl group on an aromatic ring typically appears in this region.[4] It is expected to be a singlet as there are no adjacent fluorine atoms. |

| ~ -110 to -120 | Multiplet (m) | Ar-F | The single fluorine atom on the aromatic ring will have a chemical shift characteristic of an aryl fluoride. It will be split by the adjacent aromatic protons. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Methodology: Acquiring an IR Spectrum

-

Technique: Attenuated Total Reflectance (ATR) is a modern and convenient method that requires minimal sample preparation. Alternatively, the compound can be analyzed as a KBr pellet.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

IR Spectral Interpretation

| Frequency Range (cm⁻¹) | Vibration | Expected Appearance | Rationale and Insights from Analogs |

| 3100-3000 | C-H stretch (aromatic) | Weak to medium sharp peaks | Characteristic of C-H bonds on the phenyl ring. |

| ~1700 | C=O stretch (ketone) | Strong, sharp peak | The carbonyl group of an α-bromoketone is a strong absorber. In 2,2-dibromo-1-(4-(trifluoromethyl)phenyl)ethanone, this peak is at 1681 cm⁻¹. The position can be influenced by conjugation and the electronic effects of the ring substituents. |

| 1600-1450 | C=C stretch (aromatic) | Multiple medium to strong peaks | These absorptions are characteristic of the benzene ring. |

| 1300-1100 | C-F stretch | Strong peaks | Both the Ar-F and C-F bonds of the CF₃ group will have strong absorption bands in this region. |

| ~700-500 | C-Br stretch | Medium to weak peak | The carbon-bromine bond vibration is found in the lower frequency region of the spectrum. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its identity.

Methodology: Acquiring a Mass Spectrum

-

Ionization Technique: Electron Ionization (EI) is a common technique for this type of molecule and will provide detailed fragmentation information. Electrospray Ionization (ESI) is a softer technique that would likely show a prominent protonated molecular ion.

-

Analysis: A high-resolution mass spectrometer (HRMS) is recommended to confirm the elemental composition of the parent ion and its major fragments.

MS Fragmentation Analysis